1-(4-(aminomethyl)benzyl)imidazolidin-2-one
Overview
Description
1-(4-(Aminomethyl)benzyl)imidazolidin-2-one is a chemical compound with the molecular formula C11H15N3O It is a derivative of imidazolidinone, a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one typically involves the reaction of 4-(aminomethyl)benzylamine with imidazolidin-2-one under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Aminomethyl)benzyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
1-(4-(Aminomethyl)benzyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(aminomethyl)benzyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Imidazolidinone: The parent compound, which lacks the aminomethylbenzyl group.
Benzimidazolidinone: A similar compound with a benzene ring fused to the imidazolidinone ring.
Substituted Imidazolidinones: Various derivatives with different substituents on the imidazolidinone ring.
Uniqueness
1-(4-(Aminomethyl)benzyl)imidazolidin-2-one is unique due to the presence of the aminomethylbenzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]imidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-7-9-1-3-10(4-2-9)8-14-6-5-13-11(14)15/h1-4H,5-8,12H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJICMCBMOUGED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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